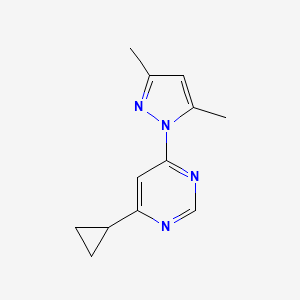![molecular formula C20H21N3O2 B2540273 N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-61-7](/img/structure/B2540273.png)
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Overview
Description
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMBOA, is a natural compound found in various plants. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects.
Scientific Research Applications
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial, antifungal, and insecticidal properties, making it a potential candidate for agricultural applications. It has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
Mechanism Of Action
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the growth of various microorganisms and insects by disrupting their cellular processes.
Biochemical and Physiological Effects:
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, its low solubility in water and limited availability may pose challenges in its use in certain experiments.
Future Directions
For research on N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide include further studies on its mechanism of action, potential use in agriculture and cancer research, and development of more efficient synthesis methods. Additionally, its potential use in the treatment of inflammatory diseases and other medical applications should be explored.
Synthesis Methods
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can be synthesized through a series of chemical reactions involving 2,4-dimethylbenzaldehyde, indole-3-acetic acid, and oxalyl chloride. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-17(14(2)11-13)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEHVLCZPCWRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322474 | |
| Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
CAS RN |
847593-61-7 | |
| Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)

![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)
![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)
![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
